molecular formula C12H14F2O2 B8350654 (2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran

(2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran

Cat. No. B8350654
M. Wt: 228.23 g/mol
InChI Key: DRTIHHALGDVQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran is a useful research compound. Its molecular formula is C12H14F2O2 and its molecular weight is 228.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-2-methyloxan-4-ol

InChI

InChI=1S/C12H14F2O2/c1-8-7-12(15,2-3-16-8)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3

InChI Key

DRTIHHALGDVQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Grignard reagent was prepared from 3,5-difluorobromobenzene (0.772 g), 1,2-dibromoethane (2 drops), magnesium (0.106 g) and THF (5 ml). The mixture was stirred at ambient temperature for 15 minutes and then heated to 50° C. for 15 minutes. The mixture was allowed to recool to ambient temperature and a solution of 2-methyltetrahydropyran-4-one (J. Amer. Chem. Soc., 1982, 104, 4666) in THF (1 ml) was added dropwise. The mixture was stirred at ambient temperature for 1 hour. The mixture was poured into dilute aqueous hydrochloric acid and extracted with diethyl ether. The organic phase was washed with brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography using a 9:1 v/v mixture of methylene chloride and diethyl ether as eluent. There was thus obtained a less polar isomer, (2RS,4SR)-4-(3,5-difluorophenyl)-4-hydroxy-2-methyltetrahydropyran (0.25 g, 36%), having the 2-methyl and 4-hydroxy substituents in a trans-relationship.
Quantity
0.772 g
Type
reactant
Reaction Step One
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0.106 g
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reactant
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0 (± 1) mol
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catalyst
Reaction Step One
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Quantity
5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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1 mL
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solvent
Reaction Step Two

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